邻苯二甲酸-6-甲酸

描述

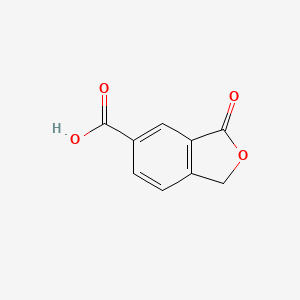

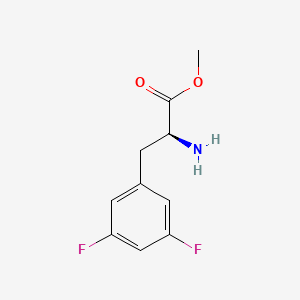

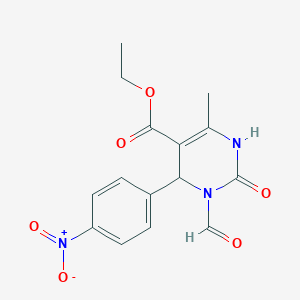

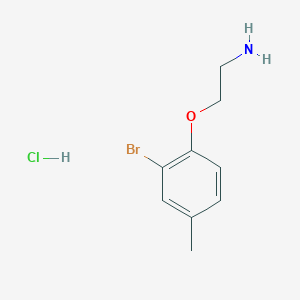

Phthalide-6-carboxylic acid is a compound with the CAS Number: 4743-61-7 and a molecular weight of 178.14 . Its IUPAC name is 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid .

Synthesis Analysis

Recent advancements in synthetic methodologies of 3-substituted phthalides have been discussed in a review . A four-step strategy for the synthesis of 3-substituted phthalide has been devised by Li and co-workers . The condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis gave 3-substituted phthalides .Molecular Structure Analysis

The molecular structure of Phthalide-6-carboxylic acid is characterized by a benzofuran ring with a carboxylic acid group at the 5-position and a ketone group at the 3-position .Chemical Reactions Analysis

Phthalides are vital molecules owing to their fascinating biological activity . They have been used as precursors for the synthesis of natural products and their analogs . Various synthetic methodologies have been developed for the synthesis of racemic and chiral 3-substituted phthalides .Physical and Chemical Properties Analysis

Phthalide-6-carboxylic acid is a white to yellow solid .科学研究应用

合成技术和化学反应

- 固相定向邻位锂化:使用芳香族羧酸或酰氯和酮高效合成邻苯二甲酸内酯。此过程涉及将羧酸或酰氯系链到树脂上,导致邻位锂化和环化裂解,生成高纯度的邻苯二甲酸内酯化合物 (Garibay 等,2001)。

- 脱羧研究:研究邻苯二甲酸-3-甲酸在醛存在下的脱羧,揭示了反应机理和化学合成中的潜在应用 (Prager 和 Schiesser,1984)。

吸附研究和环境相互作用

- 矿物表面的吸附:研究天然存在的羧酸(包括邻苯二甲酸)吸附到常见矿物基质上,这对于了解环境相互作用和化学稳定性至关重要 (Kubicki 等,1999)。

- 碳纳米管上的吸附机理:研究邻苯二甲酸在不同类型的碳纳米管上的 pH 依赖性吸附,有助于理解有机化合物与碳质材料之间的相互作用 (Li 等,2013)。

分析和传感应用

- 羧酸的标记剂:将 2-(邻苯二甲酰亚氨基)乙基三氟甲磺酸酯用作高效液相色谱中羧酸的标记剂,表明邻苯二甲酸内酯衍生物在分析化学中的潜力 (Yasaka 等,1990)。

- 乙醇传感特性:合成和表征羧酸末端萘氧基取代的酞菁,以研究中心金属原子对乙醇蒸气传感特性的影响,展示了在传感器技术中的应用 (Işık 等,2018)。

安全和危害

未来方向

3-Substituted phthalides, such as Phthalide-6-carboxylic acid, are vital molecules owing to their fascinating biological activity . They have been used as precursors for the synthesis of natural products and their analogs . The development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities is an area of ongoing research .

作用机制

Target of Action

Phthalide-6-carboxylic acid, like other phthalides, is a vital molecule due to its fascinating biological activity . .

Mode of Action

Phthalides in general are known for their wide range of biological activities, including cardiovascular and cerebrovascular function modulation, actions on the central nervous system, organ protection, anti-cancer, anti-migraine, and anti-inflammation .

Biochemical Pathways

Phthalides are known to have a significant impact on various biological processes .

Result of Action

Phthalides in general are known for their wide range of biological activities .

Action Environment

The physical and chemical attributes of phthalides have a significant impact on their environmental fate, transport, and degradation in different natural settings .

属性

IUPAC Name |

3-oxo-1H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBKPUVOSWVXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235526 | |

| Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-61-7 | |

| Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)

![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)